3'-Epi Empagliflozin
Descripción general
Descripción
Empagliflozin is a potent and selective inhibitor of sodium glucose co-transporter 2 (SGLT2) used to improve glycemic control in adults with type 2 diabetes mellitus . It works by reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria .
Synthesis Analysis
The synthesis of Empagliflozin involves several steps. The key tactical stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF. Subsequent in situ treatment of the resulting lactol with HCl in MeOH produces β-anomeric methyl glycopyranoside which is, without isolation, directly reduced with Et3SiH mediated by AlCl3 as a Lewis acid in CH2Cl2/MeCN to afford Empagliflozin in 50% overall yield .Molecular Structure Analysis
Empagliflozin has a complex molecular structure. It is a C-glucoside phlorizin analog and has the highest selectivity for SGLT2 over SGLT1 (approximately 2700-fold) among the “flozin” drugs .Chemical Reactions Analysis
Empagliflozin works by inhibiting the SGLT2 protein, reducing the reabsorption of glucose in the kidney, and causing increased urinary glucose elimination . This mechanism is independent of insulin, making it effective at any disease stage .Physical And Chemical Properties Analysis
Empagliflozin has been incorporated into Zinc Oxide nanoparticles using the surface physio-sorption technique . The tailored product was characterized using various techniques, revealing mono-dispersion of nanoparticles and sphere-like form with an average particle size of 17 nm .Aplicaciones Científicas De Investigación
Analytical Techniques for Determination
Empagliflozin (EMPA), a drug used for treating type 2 diabetes mellitus, has seen significant research in analytical methods for its determination in pharmaceutical products. Sophisticated techniques like Ultraviolet-Visible spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC) have been utilized. These methods offer high accuracy, reliability, and reproducibility, essential for quality control in pharmaceutical industries (Danao, 2021).
Pharmacological Characterization
Empagliflozin's pharmacological properties have been extensively studied. It is a selective sodium glucose cotransporter-2 (SGLT-2) inhibitor. Research has focused on comparing its potency and selectivity with other SGLT-2 inhibitors, highlighting its role in clinical development for treating type 2 diabetes mellitus (Grempler et al., 2012).
Cardiovascular and Renal Impacts
Empagliflozin has been recommended for patients with heart failure to reduce the risk of cardiovascular death and hospitalization. Studies have indicated that EMPA improves left ventricular remodeling and exerts renal protection, increasing heart rate variability (Zhang, Zhang, & Hu, 2022).
Direct Myocardial Effects
Research has shown that empagliflozin directly improves diastolic function in human heart failure. This finding suggests potential pleiotropic effects on the myocardium, which could be crucial in understanding its benefits beyond glucose-lowering in diabetic patients (Pabel et al., 2018).
Mitochondrial and Microvascular Impacts
Empagliflozin has shown promise in treating diabetic myocardial microvascular injury. It operates through inhibition of mitochondrial fission in an AMP-activated protein kinase (AMPK)-dependent manner, suggesting therapeutic potential for pathological microvascular changes in diabetes (Zhou et al., 2017).
Influence on Cellular Mechanisms
Studies have also indicated that empagliflozin impacts various cellular mechanisms like sodium/hydrogen exchanger activity in cardiomyocytes, potentially influencing myocardial sodium and calcium concentrations. This finding underscores its role in heart failure management beyond its primary use as a diabetes medication (Baartscheer et al., 2016).
Obesity-Related Kidney Dysfunction
Empagliflozin has demonstrated beneficial effects in reducing obesity-related kidney disease through mechanisms like the inhibition of NLRP3 inflammasome activity and regulation of the HO-1–adiponectin axis (Ye et al., 2022).
Vascular Function and Hemodynamics
Empagliflozin has shown effects on vascular function and central hemodynamics in patients with type 2 diabetes mellitus, highlighting its potential role in managing diabetes-related vascular complications (Striepe et al., 2017).
Direcciones Futuras
Empagliflozin has shown promising results in reducing major adverse cardiac events and all-cause mortality, supporting its use in patients with type 2 diabetes mellitus and increased cardiovascular risk . Future studies are anticipated to add to the growing knowledge of the SGLT2 inhibitor class and discover possibilities for new disease states to benefit from Empagliflozin .
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-VUOLKEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113221 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Empagliflozin Impurity C | |
CAS RN |
864070-43-9 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-epi Empagliflozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-EPI EMPAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.